N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a 1,3,4-thiadiazole core substituted with a benzyl group at the 5-position and a cyclohepta[c]pyridazinone moiety linked via an acetamide bridge.
Properties
Molecular Formula |
C20H21N5O2S |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide |
InChI |
InChI=1S/C20H21N5O2S/c26-17(13-25-19(27)12-15-9-5-2-6-10-16(15)24-25)21-20-23-22-18(28-20)11-14-7-3-1-4-8-14/h1,3-4,7-8,12H,2,5-6,9-11,13H2,(H,21,23,26) |
InChI Key |
PIAHOUFLUNILAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NC3=NN=C(S3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a synthetic compound that incorporates a thiadiazole moiety known for its diverse biological activities. The structural components of this compound suggest potential applications in medicinal chemistry due to the pharmacological properties associated with thiadiazole derivatives.
Structural Overview
The compound features a thiadiazole ring and a cycloheptapyridazine structure , which are both known for their biological activity. The molecular formula is , with a molecular weight of approximately 483.63 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C22H21N5O2S |
| Molecular Weight | 483.63 g/mol |
| CAS Number | Not specified |
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties . Research indicates that compounds with thiadiazole structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to our compound have shown potency comparable to established antibiotics such as ciprofloxacin .
Anticancer Properties
The anticancer potential of thiadiazole derivatives is attributed to their ability to inhibit key pathways involved in tumor growth. Studies have demonstrated that compounds containing the thiadiazole scaffold can interfere with DNA synthesis and modulate cellular signaling pathways related to cancer cell proliferation . For example, some derivatives have demonstrated IC50 values in the low micromolar range against various cancer cell lines including MCF7 (breast cancer) and K562 (leukemia) .
The mechanism through which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Compounds may inhibit enzymes critical for bacterial survival or cancer cell growth.
- Interference with Nucleic Acid Synthesis : By targeting DNA or RNA synthesis pathways.
- Modulation of Receptor Activity : Acting as antagonists or agonists at specific biological receptors.
Case Studies and Research Findings
Several studies have focused on the biological activities of thiadiazole derivatives:
- Antibacterial Studies : A series of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives were synthesized and tested against various bacterial strains. Some exhibited higher efficacy than traditional antibiotics .
- Anticancer Research : Research highlighted that certain thiadiazole derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models by disrupting cellular processes essential for cancer progression .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiadiazole rings exhibit antimicrobial properties. The unique interaction of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide with specific molecular targets can inhibit the growth of various microbial strains. This inhibition may disrupt essential cellular processes leading to microbial cell death .
Anticancer Properties
The compound has shown promise in anticancer research due to its ability to interfere with cellular signaling pathways related to cancer cell proliferation. Preliminary studies suggest that it may inhibit certain enzymes or proteins involved in cancer progression. The dual moiety structure potentially enhances its efficacy against cancer cells compared to simpler compounds.
Synthetic Pathways
The synthesis of this compound typically involves multi-step processes that include the reaction of hydrazonoyl halides with thiadiazole derivatives. Common synthetic routes may include:
- Formation of the thiadiazole ring.
- Introduction of the benzyl group.
- Coupling with cycloheptapyridazine derivatives.
- Final acetamide formation through acylation reactions.
The detailed synthetic routes can vary based on available reagents and desired yields .
Case Studies and Research Findings
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Ring
The 1,3,4-thiadiazole ring exhibits reactivity at sulfur and nitrogen centers. Electrophilic substitution occurs preferentially at the sulfur atom due to its electron-deficient nature. For example:
-
Reaction with Alkyl Halides : The sulfur atom undergoes alkylation under basic conditions. In related thiadiazole derivatives, reactions with benzyl bromide yield S-alkylated products .
-
Amination : Primary amines react with the thiadiazole ring to form substituted thiadiazolamines. This is demonstrated in the synthesis of N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide derivatives, where EDC/HOBt-mediated coupling facilitates amide bond formation .
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | Benzyl bromide, K₂CO₃, DMF, 60°C | S-Benzylated thiadiazole | 75% | |
| Amination | R-NH₂, EDC/HOBt, MeCN, RT | Thiadiazolamine derivatives | 60–85% |
Hydrolysis of the Acetamide Linker
The acetamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Treatment with HCl (6M) at reflux yields carboxylic acid and 5-benzyl-1,3,4-thiadiazol-2-amine.
-
Basic Hydrolysis : NaOH (2M) at 80°C produces sodium carboxylate and the corresponding amine.
| Reaction Type | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 6h | Carboxylic acid + amine | 90% | |
| Basic Hydrolysis | 2M NaOH, 80°C, 4h | Sodium carboxylate + amine | 85% |
Reduction of the Cycloheptapyridazine Moiety
The cycloheptapyridazine ring contains reducible ketone and conjugated double bonds:
-
Catalytic Hydrogenation : H₂ (1 atm) over Pd/C in ethanol reduces the 3-oxo group to a hydroxyl group, forming a secondary alcohol .
-
Selective Reduction : NaBH₄ selectively reduces the ketone to an alcohol without affecting the thiadiazole ring .
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, EtOH, RT | 3-Hydroxy derivative | 70% | |
| Borohydride Reduction | NaBH₄, MeOH, 0°C | Secondary alcohol | 65% |
Cross-Coupling Reactions
The benzyl group on the thiadiazole ring participates in Pd-mediated cross-coupling reactions:
-
Suzuki Coupling : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ forms biaryl derivatives. This is analogous to methods used in cyclohepta[c]pyridazine-containing pharmaceuticals .
-
Buchwald–Hartwig Amination : Coupling with aryl halides introduces amino groups at the benzyl position .
Oxidation Reactions
The sulfur atom in the thiadiazole ring is susceptible to oxidation:
-
Formation of Sulfoxide : H₂O₂ in acetic acid oxidizes the thiadiazole sulfur to sulfoxide .
-
Formation of Sulfone : Prolonged treatment with mCPBA yields the sulfone derivative .
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Sulfoxidation | 30% H₂O₂, AcOH, RT | Sulfoxide | 80% | |
| Sulfonation | mCPBA, DCM, 0°C | Sulfone | 75% |
Cycloaddition and Ring-Opening Reactions
The cycloheptapyridazine moiety participates in Diels–Alder reactions:
-
With Maleic Anhydride : Forms a bicyclic adduct under thermal conditions .
-
Ring-Opening via Nucleophiles : Amines or thiols cleave the pyridazine ring, generating open-chain intermediates.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Diels–Alder | Maleic anhydride, 100°C | Bicyclic adduct | 50% | |
| Ring-Opening | EtNH₂, THF, RT | Open-chain diamine | 65% |
Metal Complexation
The thiadiazole nitrogen and carbonyl oxygen act as ligands for transition metals:
-
Copper Complexes : Reaction with CuCl₂ forms stable complexes used in catalysis .
-
Zinc Coordination : Zn(OAc)₂ binds to the acetamide oxygen, altering solubility .
| Reaction Type | Reagents/Conditions | Product | Application | Reference |
|---|---|---|---|---|
| Cu Complexation | CuCl₂, MeOH, RT | [Cu(L)₂Cl₂] | Catalysis | |
| Zn Coordination | Zn(OAc)₂, H₂O | [Zn(L)(OAc)] | Solubility modulation |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Modifications
The compound’s structural uniqueness lies in the combination of a benzyl-substituted thiadiazole and a seven-membered cycloheptapyridazinone ring. Key analogs include:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The benzyl group in the target compound likely enhances lipophilicity compared to the cyclohexyl analog (logP ~3.5 vs.
- Metabolic Stability: The cycloheptapyridazinone ring may confer resistance to oxidative metabolism compared to pyridazine derivatives with smaller rings, as seen in similar compounds .
Bioactivity Trends
- Acetylcholinesterase Inhibition : Thiadiazole-acetamide derivatives with piperidinyl or benzyl groups (e.g., compounds 7a–7l) show IC₅₀ values in the low micromolar range, suggesting the target compound may share this activity .
- Antimicrobial Potential: Analogs with sulfur-containing heterocycles (e.g., thiopyrano[4,3-c]pyridazine derivatives) exhibit moderate antibacterial effects, though data for the target compound remain unexplored .
Preparation Methods
Cyclodehydration Reaction
A mixture of phenylacetic acid (10.0 g, 66.6 mmol) and phosphorus oxychloride (POCl₃, 30 mL) is stirred at room temperature for 20 minutes. Thiosemicarbazide (6.1 g, 66.6 mmol) is added, and the reaction is heated to 80–90°C for 1 hour. After cooling, 40 mL of water is added cautiously, and the suspension is refluxed for 4 hours. Basification to pH 8 with 50% NaOH yields a precipitate, which is filtered and recrystallized from ethanol to obtain 5-benzyl-1,3,4-thiadiazol-2-amine as a white solid (yield: 68%, m.p. 198–200°C).
Characterization Data
-
¹H-NMR (300 MHz, DMSO-d₆) : δ 7.38–7.25 (m, 5H, Ar-H), 6.92 (s, 2H, NH₂), 3.82 (s, 2H, CH₂).
-
FT-IR (cm⁻¹) : 3298 (N–H), 3035 (C–H aromatic), 1610 (C=N).
Synthesis of 3-Oxo-3,5,6,7,8,9-Hexahydro-2H-Cyclohepta[c]Pyridazin-2-yl Acetic Acid
The cycloheptapyridazinone moiety is prepared via a cyclization strategy involving bisulfite-mediated oxidative cleavage.
Formation of the Pyridazinone Ring
A solution of cycloheptenone (5.0 g, 40.3 mmol) in toluene is treated with sodium bisulfite (Na₂S₂O₅, 7.6 g, 40.3 mmol) and heated to 50°C under nitrogen. After 6 hours, the mixture is cooled, and the bisulfite adduct is isolated by filtration. This intermediate is suspended in dichloromethane and treated with mesyl chloride (MsCl, 4.6 mL, 60.4 mmol) and N,N-diisopropylethylamine (DIPEA, 14.0 mL, 80.6 mmol) at 0°C. Stirring for 12 hours at room temperature followed by aqueous workup yields 3-oxocyclohepta[c]pyridazin-2-yl acetic acid as a pale-yellow solid (yield: 54%, m.p. 152–154°C).
Characterization Data
-
¹H-NMR (500 MHz, CDCl₃) : δ 4.21 (s, 2H, CH₂CO), 3.02–2.95 (m, 2H, CH₂), 2.80–2.72 (m, 2H, CH₂), 1.75–1.65 (m, 4H, CH₂).
-
ESI-MS : m/z 235.1 [M+H]⁺.
Coupling to Form the Acetamide Derivative
The final step involves coupling the thiadiazol-2-amine with the pyridazinone acetic acid via an amide bond.
Activation and Amide Formation
3-Oxocyclohepta[c]pyridazin-2-yl acetic acid (2.0 g, 8.5 mmol) is refluxed with thionyl chloride (SOCl₂, 5 mL) in 1,2-dichloroethane for 2 hours to form the acid chloride. After solvent removal, the residue is dissolved in anhydrous tetrahydrofuran (THF) and added dropwise to a solution of 5-benzyl-1,3,4-thiadiazol-2-amine (1.8 g, 8.5 mmol) and sodium bicarbonate (1.4 g, 17.0 mmol) in THF. The reaction is stirred at room temperature for 24 hours, filtered, and the solvent evaporated. Recrystallization from methanol yields the target compound as a white powder (yield: 62%, m.p. 275–277°C).
Characterization Data
-
¹H-NMR (500 MHz, DMSO-d₆) : δ 12.64 (s, 1H, NH), 7.94–7.51 (m, 5H, Ar-H), 4.32 (s, 2H, CH₂CO), 3.85 (s, 2H, CH₂), 3.02–1.65 (m, 8H, cycloheptyl-H).
-
FT-IR (cm⁻¹) : 3369 (N–H), 1686 (C=O), 1552 (C=N).
Optimization and Industrial Considerations
Solvent and Catalyst Selection
Yield Improvement Strategies
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Temperature Control | 80–90°C | 85–95°C |
| Reaction Time | 4–6 hours | 3–4 hours |
| Catalyst Loading | 1.0 equiv | 0.8 equiv |
Industrial protocols prioritize reduced reaction times via pressurized reactors and continuous flow systems.
Challenges and Mitigation
Byproduct Formation
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide, and how can reaction efficiency be improved?
- Methodology : Utilize a reflux system with stoichiometric control of reactants (e.g., chloroacetyl chloride and amino-oxadiazole derivatives) in triethylamine, monitored via TLC for reaction completion . Optimize solvent selection (e.g., pet-ether for recrystallization) and refine reflux duration based on Design of Experiments (DoE) principles to minimize side reactions .
- Data Analysis : Track yield and purity metrics across varying conditions (temperature, molar ratios) to identify Pareto-optimal parameters.
Q. How can the molecular structure and purity of this compound be rigorously validated?
- Methodology : Combine X-ray crystallography for absolute configuration determination (as demonstrated for analogous thiadiazole-triazine hybrids) with spectral techniques (1H NMR, IR, LC-MS) . Cross-validate using elemental analysis and HPLC to confirm purity (>95%) .
- Contradiction Resolution : Address discrepancies in spectral data (e.g., unexpected peaks in 1H NMR) by re-isolating intermediates or employing 2D NMR (COSY, HSQC) for structural elucidation .
Q. What preliminary biological screening approaches are suitable for this compound?
- Methodology : Use in silico tools like the PASS program to predict bioactivity (e.g., kinase inhibition, antimicrobial potential) followed by in vitro assays (e.g., enzymatic inhibition, cytotoxicity on HEK-293 or cancer cell lines) . Standardize assay protocols to ensure reproducibility, referencing CRDC guidelines for experimental design .
Advanced Research Questions
Q. How can computational chemistry enhance the design of derivatives with improved pharmacological profiles?
- Methodology : Employ quantum chemical calculations (e.g., DFT for electronic structure analysis) and molecular docking (e.g., AutoDock Vina) to map interactions with target proteins (e.g., cyclooxygenase-2, kinases). Integrate ICReDD’s reaction path search algorithms to predict feasible synthetic routes for novel analogs .
- Data Integration : Cross-reference computed binding affinities with experimental IC50 values to refine predictive models, addressing outliers via free-energy perturbation (FEP) simulations .
Q. What strategies resolve contradictions between in silico predictions and experimental bioactivity data?
- Methodology : Apply multivariate statistical analysis (e.g., PCA or PLS regression) to identify confounding variables (e.g., solvent polarity, cellular uptake efficiency). Re-evaluate docking parameters (e.g., protonation states, solvation models) using molecular dynamics (MD) simulations .
- Case Study : If PASS predicts antiviral activity but in vitro assays show null results, assess membrane permeability via Caco-2 assays or modify functional groups (e.g., logP optimization) .
Q. How can green chemistry principles be applied to scale up synthesis sustainably?
- Methodology : Replace pet-ether with bio-based solvents (e.g., cyclopentyl methyl ether) in recrystallization. Use membrane separation technologies (e.g., nanofiltration) for solvent recovery, aligning with CRDC subclass RDF2050104 guidelines .
- Metrics : Calculate E-factors and atom economy to benchmark against industry standards, ensuring compliance with green chemistry metrics (e.g., ACS Green Chemistry Institute criteria).
Q. What mechanistic insights explain the compound’s selectivity for specific biological targets?
- Methodology : Conduct SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding kinetics. Pair with cryo-EM or X-ray crystallography of ligand-target complexes to visualize binding pockets .
- Advanced Modeling : Use QSAR (quantitative structure-activity relationship) models to correlate substituent effects (e.g., benzyl vs. phenyl groups) with activity cliffs .
Q. How can AI-driven automation improve reaction optimization and data reproducibility?
- Methodology : Implement self-optimizing lab reactors (e.g., ChemOS) with real-time HPLC feedback. Train neural networks on historical reaction data to predict optimal conditions (e.g., catalyst loading, temperature) .
- Data Management : Use blockchain-secured ELNs (electronic lab notebooks) to ensure traceability and mitigate data integrity risks .
Methodological Resources
- CRDC Classification : Refer to RDF2050112 (reaction fundamentals) and RDF2050108 (process control) for reactor design and optimization frameworks .
- Training : Programs like CHEM/IBiS 416 emphasize practical training in chemical biology methods and DoE .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
